(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone
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Overview
Description
(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone is a heterocyclic compound that belongs to the imidazo[2,1-b][1,3]thiazole family. This compound is known for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antibacterial properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The product is formed upon heating the reagent mixture in benzene for 2-4 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone has a wide range of scientific research applications:
Chemistry: Used as a catalyst in asymmetric synthesis due to its spatial structure.
Biology: Exhibits anticancer, anti-inflammatory, antimicrobial, and antibacterial activities.
Medicine: Potential therapeutic agent for treating various cancers and infections.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it can modulate the immune system through T-cell activation and proliferation, increase neutrophil mobility, and stimulate antibody formation . The compound’s anticancer activity is attributed to its ability to suppress the growth of cancer cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with a similar imidazo[2,1-b][1,3]thiazole structure.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Uniqueness
(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone is unique due to its broad spectrum of biological activities and its potential as a catalyst in asymmetric synthesis. Its ability to undergo various chemical reactions and form diverse products further enhances its versatility in scientific research and industrial applications .
Properties
CAS No. |
116544-88-8 |
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Molecular Formula |
C12H11N3OS |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
(6-amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)-phenylmethanone |
InChI |
InChI=1S/C12H11N3OS/c13-11-9(15-6-7-17-12(15)14-11)10(16)8-4-2-1-3-5-8/h1-5H,6-7,13H2 |
InChI Key |
PBLKOMAQHORAFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(N21)C(=O)C3=CC=CC=C3)N |
Origin of Product |
United States |
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